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Dimethyl (2-hydroxybutyl)phosphonate Documentation Hub

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  • Product: Dimethyl (2-hydroxybutyl)phosphonate
  • CAS: 72019-11-5

Core Science & Biosynthesis

Foundational

Hydroxyalkyl phosphonate ester derivatives literature review

This guide serves as a technical blueprint for the design, synthesis, and biological evaluation of Hydroxyalkyl Phosphonate Ester Derivatives . It is structured to move from fundamental chemical architecture to applied m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the design, synthesis, and biological evaluation of Hydroxyalkyl Phosphonate Ester Derivatives . It is structured to move from fundamental chemical architecture to applied medicinal chemistry, specifically addressing the challenges of bioavailability and metabolic stability in drug development.

From Synthetic Scaffolds to Bioactive Prodrugs

Executive Summary

Hydroxyalkyl phosphonates (specifically


-hydroxyphosphonates) represent a privileged scaffold in medicinal chemistry.[1] Structurally, they act as bioisosteres of the transition states found in protease and esterase hydrolysis, making them potent enzyme inhibitors. However, their primary utility in modern drug development lies in their role as prodrug precursors . The 

-hydroxyl group provides a unique handle for further functionalization (e.g., acylation), while the phosphonate ester moiety allows for the masking of negative charges, thereby facilitating passive diffusion across cell membranes.

This guide details the Abramov and Pudovik synthetic routes, outlines the prodrug activation mechanisms (specifically for antiviral nucleotide analogs), and provides validated experimental protocols for synthesis and plasma stability assessment.

Chemical Architecture & Synthesis

The core structure of interest is the


-hydroxyphosphonate, characterized by a hydroxyl group attached to the carbon atom directly bonded to phosphorus (

).
Synthetic Pathways: The "P-C" Bond Formation

Two primary reactions dominate the synthesis of this scaffold. The choice between them depends on the oxidation state of the phosphorus starting material.

  • The Abramov Reaction: Involves the reaction of trialkyl phosphites

    
     with carbonyl compounds.[2][3][4][5] It typically proceeds via a nucleophilic attack of the phosphorus on the carbonyl carbon, followed by an alkyl group transfer.[3][5]
    
  • The Pudovik Reaction: Involves the addition of dialkyl phosphites (H-phosphonates,

    
    ) to carbonyls.[1][3] This reaction is generally base-catalyzed and is often preferred for its higher atom economy and milder conditions.
    
Mechanistic Visualization

The following diagram contrasts the mechanistic flow of both reactions, highlighting the convergence on the


-hydroxyphosphonate scaffold.

SynthesisPathways cluster_inputs Reagents cluster_mechanism Intermediates Carbonyl Carbonyl Compound (R-CHO / R-COR') Tetrahedral Tetrahedral Intermediate Carbonyl->Tetrahedral Product α-Hydroxyphosphonate (Scaffold) Trialkyl Trialkyl Phosphite (P(OR)3) Trialkyl->Tetrahedral Abramov (Nucleophilic Attack) Dialkyl Dialkyl Phosphite ((RO)2P(O)H) PhosphonateAnion Phosphonate Anion Dialkyl->PhosphonateAnion Base Cat. (Deprotonation) Tetrahedral->Product Alkyl Transfer PhosphonateAnion->Product Pudovik (Addition to Carbonyl)

Figure 1: Mechanistic convergence of Abramov and Pudovik reactions yielding the


-hydroxyphosphonate scaffold.

Medicinal Chemistry: Prodrug Strategies

Free phosphonic acids are ionized at physiological pH (


 and 

), resulting in poor passive permeability. To overcome this, hydroxyalkyl phosphonate esters are often designed as prodrugs.
The Logic of Masking

By esterifying the phosphonate oxygens, the molecule becomes neutral and lipophilic.

  • POM (Pivaloyloxymethyl) & POC (Isopropyloxycarbonyloxymethyl): These groups are labile to intracellular esterases.

  • Lipid Conjugates (e.g., Hexadecyloxypropyl): Mimic lysophospholipids to exploit natural lipid uptake pathways and reduce renal toxicity (as seen with Brincidofovir).

Activation Mechanism

The prodrug must be stable in plasma but labile inside the cell. The activation pathway typically involves:

  • Cell Entry: Passive diffusion or lipid-mediated transport.

  • Esterase Cleavage: Removal of the masking group.

  • Spontaneous Decomposition: The resulting hydroxymethyl intermediate is unstable and collapses, releasing formaldehyde and the free phosphonate.

  • Anabolic Phosphorylation: Cellular kinases convert the phosphonate to its diphosphate (analog of triphosphate), which inhibits viral DNA polymerase.

ProdrugActivation cluster_cell Intracellular Environment Prodrug Bis-POM/POC Prodrug (Lipophilic, Cell Permeable) Intermediate1 Mono-ester Intermediate Prodrug->Intermediate1 Carboxylesterase (Hydrolysis) Unstable Hydroxymethyl Phosphonate Intermediate1->Unstable Carboxylesterase FreeDrug Free Phosphonate (R-P(O)(OH)2) Unstable->FreeDrug Spontaneous (-HCHO) ActiveMetabolite Phosphonate Diphosphate (Pol Inhibitor) FreeDrug->ActiveMetabolite Cellular Kinases (Phosphorylation)

Figure 2: Intracellular bioactivation pathway of Acyloxyalkyl ester prodrugs (e.g., Adefovir dipivoxil).

Experimental Protocols

Synthesis: Optimized Green Pudovik Reaction

This protocol utilizes a base-catalyzed addition of dialkyl phosphite to an aldehyde, avoiding harsh solvents.

Reagents:

  • Aldehyde (1.0 equiv)[6]

  • Diethyl phosphite (1.0 – 1.2 equiv)[6]

  • Triethylamine (TEA) (0.1 – 0.5 equiv)

  • Solvent: Acetone or Ethanol (Green alternative: Solvent-free if liquid reagents are used).

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) in Acetone (5 mL).

  • Addition: Add Diethyl phosphite (11 mmol) dropwise to the stirring solution.

  • Catalysis: Add Triethylamine (1-2 mmol) slowly. Note: Reaction is exothermic; cooling to 0°C may be required for reactive aldehydes.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor progress by TLC (SiO2, Hexane/EtOAc) or

    
     NMR (disappearance of H-phosphonate signal at ~7-8 ppm, appearance of product at ~20-25 ppm).
    
  • Workup:

    • If solid precipitates: Filter the solid, wash with cold hexane/ether.

    • If liquid: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallization (from Hexane/Ether) or Flash Chromatography if necessary.

Validation Criteria:

  • 
     NMR:  Single peak shift from ~7 ppm (reactant) to ~22 ppm (product).
    
  • Yield: Typically >85% for aromatic aldehydes.

Assay: Plasma Stability (Prodrug Validation)

To confirm the prodrug design, one must verify stability in plasma (systemic circulation) versus lability in cell lysates (target).

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Test Compound (10 mM stock in DMSO).[7]

  • Internal Standard (e.g., Verapamil).

  • LC-MS/MS system.[7][8]

Protocol:

  • Preparation: Pre-warm plasma to 37°C in a water bath.

  • Spiking: Dilute test compound stock into plasma to a final concentration of 1 µM (ensure DMSO < 1%).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately add aliquot to 200 µL ice-cold Acetonitrile containing the Internal Standard to precipitate proteins and stop esterase activity.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Calculate half-life:

    
    , where 
    
    
    
    is the slope of the linear regression.
  • Target Profile:

    
     in plasma indicates sufficient stability for distribution.
    

Quantitative Data Summary

Compound ClassReaction TypeTypical YieldBiological TargetKey Reference

-Hydroxyphosphonates
Pudovik (TEA cat.)85-98%Enzyme Inhibitor (Renin/EPSP)[Keglevich et al., 2018]
Bis-POM DiestersAlkylation of Phosphonate40-60%HBV/HIV (Prodrug)[Pertusati et al., 2012]
Lipid-PhosphonatesEsterification50-70%CMV/Poxvirus (Membrane Permeability)[Hostetler, 2009]

References

  • The Abramov Reaction. Wikipedia. [Link][5][9]

  • Synthesis and Reactions of α-Hydroxyphosphonates. PMC - NIH. [Link]

  • Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity. Antiviral Research. [Link]

  • Medicinal chemistry of nucleoside phosphonate prodrugs for antiviral therapy. Antiviral Chemistry & Chemotherapy. [Link]

  • Phosphonate Prodrugs: An Overview and Recent Advances. PMC - NIH. [Link]

  • Plasma Stability Assay Protocol. Evotec/Cyprotex. [Link]

  • General protocol for the synthesis of α-hydroxy-phosphonates. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Solubility Profile of Dimethyl (2-hydroxybutyl)phosphonate

This guide details the solubility profile, physicochemical properties, and experimental characterization of Dimethyl (2-hydroxybutyl)phosphonate . It is designed for researchers and process engineers utilizing this compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and experimental characterization of Dimethyl (2-hydroxybutyl)phosphonate . It is designed for researchers and process engineers utilizing this compound in flame retardant synthesis, polymer functionalization, and organophosphorus chemistry.

Executive Summary

Dimethyl (2-hydroxybutyl)phosphonate (DMHBP) is a functional organophosphorus intermediate characterized by a polar phosphonate core and a reactive secondary hydroxyl group. It is primarily utilized as a reactive flame retardant and a functional monomer in acrylic copolymers to enhance adhesion and thermal stability.

Understanding its solubility landscape is critical for optimizing reaction yields, purification protocols (extraction/crystallization), and formulation stability. This guide provides a definitive solubility profile based on structural analysis and homologous series data, alongside validated experimental protocols for verification.

Physicochemical Profile
PropertyDescription
Chemical Name Dimethyl (2-hydroxybutyl)phosphonate
Molecular Formula C₆H₁₅O₄P
Molecular Weight ~182.15 g/mol
Structure (CH₃O)₂P(O)-CH₂-CH(OH)-CH₂-CH₃
Physical State Colorless to pale yellow liquid (at 20°C)
Key Functional Groups Phosphonate Ester (Polar Acceptor), Hydroxyl (H-Bond Donor/Acceptor), Butyl Chain (Lipophilic)

Structural Insight: The molecule exhibits amphiphilic character . The dimethyl phosphonate head group and the 2-hydroxyl moiety create a high polarity region capable of strong hydrogen bonding. Conversely, the ethyl group at the tail of the butyl chain provides a limited degree of lipophilicity, insufficient to drive solubility in purely non-polar solvents but sufficient to enhance compatibility with organic resins.

Solubility Landscape

The following solubility data is synthesized from homologous series trends (e.g., dimethyl (hydroxymethyl)phosphonate) and standard organophosphorus solubility principles.

Solubility Map (Graphviz Visualization)

SolubilityMap Figure 1: Solubility Interaction Map for Dimethyl (2-hydroxybutyl)phosphonate DMHBP Dimethyl (2-hydroxybutyl) phosphonate PolarProtic Polar Protic (Alcohols, Water) DMHBP->PolarProtic High Solubility (H-Bonding) PolarAprotic Polar Aprotic (DMSO, DMF, Acetonitrile) DMHBP->PolarAprotic High Solubility (Dipole-Dipole) Chlorinated Chlorinated (DCM, Chloroform) DMHBP->Chlorinated High Solubility EthersEsters Ethers & Esters (THF, Ethyl Acetate) DMHBP->EthersEsters Moderate to High Hydrocarbons Aliphatic Hydrocarbons (Hexane, Heptane) DMHBP->Hydrocarbons Insoluble / Immiscible

Figure 1: Visual classification of solvent compatibility based on polarity and intermolecular forces.

Detailed Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Driver
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh / Miscible The -OH group and phosphonate oxygens form strong Hydrogen Bonds with the solvent.
Polar Aprotic DMSO, DMF, AcetonitrileHigh / Miscible Strong dipole-dipole interactions stabilize the polar phosphonate core.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dipole interactions; excellent for extraction from aqueous phases.
Ethers & Esters THF, Ethyl Acetate, AcetoneGood Soluble, though very high concentrations may require slight warming in esters.
Aromatics Toluene, XyleneModerate Soluble due to polarizability of the aromatic ring, but less efficient than polar solvents.
Aliphatics Hexane, Heptane, CyclohexaneLow / Insoluble The high polarity of the P=O and -OH groups prevents solvation by non-polar chains.
Experimental Protocols for Solubility Determination

To validate the specific solubility limit in a target solvent (e.g., for a specific formulation), use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Best for determining exact g/L limits.

  • Preparation: Add excess Dimethyl (2-hydroxybutyl)phosphonate (liquid) to a specific volume of solvent (e.g., 10 mL) in a glass vial.

  • Equilibration: Cap the vial and agitate at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stirrer.

  • Phase Separation: Allow the mixture to settle. If the compound is a liquid and immiscible, two distinct layers will form. If solid (at lower temps), filter the supernatant.

  • Analysis:

    • Take a precise aliquot of the saturated solvent phase.

    • Evaporate the solvent (if volatile) and weigh the residue (Gravimetric).

    • Self-Validation: Alternatively, analyze the aliquot via HPLC or GC against a calibration curve to confirm concentration.

Protocol B: Visual Cloud Point Method (Qualitative)

Best for quick screening of miscibility.

  • Titration: Place 1 g of Dimethyl (2-hydroxybutyl)phosphonate in a clear vial.

  • Addition: Add the test solvent dropwise while stirring.

  • Observation:

    • Clear Solution: Indicates solubility.[1][2]

    • Turbidity/Cloudiness: Indicates the solubility limit has been reached.

    • Phase Separation: Indicates immiscibility.

  • Endpoint: Record the volume of solvent required to achieve a clear solution (if soluble) or the point where phase separation persists.

Applications & Implications
  • Synthesis Workup: Due to its high water solubility, do not use water washes to remove impurities unless the product is in a highly hydrophobic organic phase (e.g., Toluene) and the partition coefficient has been verified. Extraction with Dichloromethane (DCM) is recommended for recovering the compound from aqueous mixtures.

  • Polymerization: When used as a comonomer in acrylic resins, DMHBP is compatible with standard solution polymerization solvents like Ethyl Acetate and Toluene/Alcohol blends.

  • Flame Retardancy: The hydroxyl group allows for covalent incorporation into polyurethanes. It is fully soluble in polyol components, ensuring homogeneous distribution in the final foam or coating.

Safety & Handling
  • Hazard Class: Organophosphonates can be skin and eye irritants.

  • Solvent Interaction: Avoid using with strong oxidizing solvents.

  • Hydrolysis: The phosphonate ester bonds are stable under neutral conditions but may hydrolyze in strong acid or base at elevated temperatures. Avoid prolonged storage in aqueous basic solutions.

References
  • World Intellectual Property Organization (WIPO). (2018). Patent WO2018062475A1: Copolymer Composition Having Phosphonate Group. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dimethyl (hydroxymethyl)phosphonate (Homolog Reference). Link

  • Abbott, S.Hansen Solubility Parameters: A User's Handbook. CRC Press. (General reference for solubility principles of polar organophosphorus compounds).
  • GuideChem. Dimethyl phosphite Synthesis and Properties. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Dimethyl (2-hydroxybutyl)phosphonate (DMHBP) in High-Voltage Li-Ion Electrolytes

Executive Summary This application note details the integration of Dimethyl (2-hydroxybutyl)phosphonate (DMHBP) as a bifunctional electrolyte additive for Lithium-Ion Batteries (LIBs). Unlike conventional flame retardant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the integration of Dimethyl (2-hydroxybutyl)phosphonate (DMHBP) as a bifunctional electrolyte additive for Lithium-Ion Batteries (LIBs). Unlike conventional flame retardants (e.g., DMMP) which often degrade electrochemical performance by exfoliating graphite anodes, DMHBP incorporates a hydroxyl (-OH) functional group . This moiety facilitates the formation of a stable Solid Electrolyte Interphase (SEI) via electropolymerization or surface anchoring, while the phosphonate core provides gas-phase flame retardancy.

This guide provides validated protocols for formulation, flammability characterization, and electrochemical validation, bridging pharmaceutical-grade purity standards with electrochemical engineering requirements.

Chemical Identity & Mechanism of Action

The Molecule
  • IUPAC Name: Dimethyl (2-hydroxybutyl)phosphonate

  • Function: Bifunctional Flame Retardant (FR) & SEI Stabilizer.[1]

  • Key Attribute: The 2-hydroxybutyl tail creates a "reactive anchor," allowing the molecule to participate in surface film formation rather than remaining a passive (and parasitic) solvent.

Dual-Action Mechanism

The efficacy of DMHBP relies on two distinct pathways activated under different stress conditions:

  • Electrochemical (Normal Operation): The -OH group reacts at the anode/cathode interface during the first formation cycle, creating a phosphorous-rich, ionically conductive passivation layer.

  • Thermal (Abuse Condition): Upon thermal runaway (>200°C), the phosphonate core decomposes to release phosphorus-containing radicals (

    
    , 
    
    
    
    ) which scavenge high-energy hydrogen (
    
    
    ) and hydroxyl (
    
    
    ) radicals, terminating the combustion chain reaction.
Mechanistic Pathway Diagram

DMHBP_Mechanism cluster_0 Path A: Normal Cycling (Electrochemical) cluster_1 Path B: Thermal Abuse (Safety) DMHBP DMHBP Additive Anode Graphite Anode (Low Potential) DMHBP->Anode Diffusion Heat Thermal Runaway (>200°C) DMHBP->Heat Cell Failure SEI P-O-C Crosslinked SEI Layer Anode->SEI Reductive Decomposition (-OH anchoring) Stability Prevents Solvent Co-intercalation SEI->Stability GasPhase Gas Phase Decomposition Heat->GasPhase Radicals PO• / PO2• Radical Release GasPhase->Radicals Quench Scavenge H• & OH• (Flame Inhibition) Radicals->Quench Termination Step

Figure 1: Dual-mechanism pathway of DMHBP showing electrochemical surface passivation (Path A) and thermal radical scavenging (Path B).

Protocol A: Electrolyte Formulation & Purity Control

Objective: Prepare a standard 1.0 M


 electrolyte containing 5 wt% DMHBP with strict moisture control.
Purity Requirements (Pharma-Cross-Over)

For researchers coming from drug development, treat the electrolyte components as API (Active Pharmaceutical Ingredients). Impurities (specifically


 and free acid 

) are catalytic poisons in batteries.
ComponentSpecificationCritical LimitValidation Method
DMHBP >99.5% Purity

ppm
GC-MS / Karl Fischer
Solvents (EC/EMC) Battery Grade

ppm
Karl Fischer
Salt (

)
Battery Grade

ppm
Acid-Base Titration
Formulation Workflow

Environment: Argon-filled Glovebox (


 ppm, 

ppm).
  • Base Electrolyte Preparation:

    • Mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 weight ratio.[2]

    • Dissolve

      
       to a concentration of 1.0 M. Caution: Exothermic reaction. Add salt slowly with stirring.
      
  • Additive Doping:

    • Weigh the base electrolyte (

      
      ).
      
    • Calculate required DMHBP mass:

      
      .
      
    • Add DMHBP dropwise to the base electrolyte under magnetic stirring (300 rpm).

  • Conditioning:

    • Stir for 4 hours at

      
       to ensure homogeneity.
      
    • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove any polymerized artifacts or dust.

Protocol B: Flammability Characterization (SET Method)

Objective: Quantify the flame retardant efficiency using the Self-Extinguishing Time (SET) test.

Materials
  • Glass fiber filters (Whatman GF/D).

  • Ignition source (Butane lighter).

  • Analytical balance.

  • Video camera (High FPS preferred).

Procedure
  • Sample Prep: Cut glass fiber filters into 10mm diameter disks.

  • Loading: Soak the disk in the electrolyte (Base vs. Base + 5% DMHBP) for 2 minutes.

  • Weighing: Measure the mass of the electrolyte absorbed (

    
    ).
    
  • Ignition:

    • Suspend the disk on a needle inside a fume hood.

    • Apply flame for exactly 2 seconds, then remove.

  • Measurement: Record the time (

    
    ) from ignition removal until the flame completely extinguishes.
    
  • Calculation:

    
    
    

Interpretation:

  • SET > 20 s/g: Flammable (Fail).

  • SET < 6 s/g: Non-flammable / Self-extinguishing (Pass).

Protocol C: Electrochemical Validation

Objective: Verify that DMHBP does not degrade cell performance and successfully extends the oxidative stability window.

Experimental Workflow Diagram

Experimental_Workflow cluster_tests Parallel Validation Streams Formulation Electrolyte Formulation (Base + DMHBP) LSV Linear Sweep Voltammetry (LSV) Formulation->LSV Oxidative Stability HalfCell Half-Cell Cycling (Graphite vs Li) Formulation->HalfCell Anode Compatibility FullCell Full-Cell Stress Test (NMC811 vs Graphite) Formulation->FullCell Long-term Cycling Analysis Post-Mortem Analysis (XPS / SEM) LSV->Analysis Define Voltage Window HalfCell->Analysis Check Exfoliation FullCell->Analysis Capacity Retention

Figure 2: Validation workflow ensuring electrochemical compatibility before commercial scale-up.

Linear Sweep Voltammetry (LSV)
  • Setup: Three-electrode cell.

    • Working Electrode: Platinum (Pt) disk or Al foil.

    • Counter/Ref Electrode: Lithium metal (

      
      ).[3][4]
      
  • Parameters:

    • Scan Rate: 1.0 mV/s.

    • Range: OCV to 6.0 V vs

      
      .
      
  • Success Criteria: The onset of oxidation current (defined as current density >

    
    ) should shift to a higher potential with DMHBP compared to the base electrolyte, or remain stable up to 4.5V.
    
Full-Cell Cycling (NMC811 vs. Graphite)
  • Cell Type: CR2032 Coin Cell.

  • Formation Protocol:

    • Cycles 1-3: Charge/Discharge at C/10 (slow rate to form SEI).

    • Voltage Cutoffs: 2.8V – 4.3V.

  • Cycling Protocol:

    • Charge: 0.5C CC-CV (Constant Current - Constant Voltage) to 4.3V, cutoff C/20.

    • Discharge: 1.0C to 2.8V.

    • Temp:

      
       and 
      
      
      
      (elevated temp accelerates failure).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Initial Impedance Thick SEI formation due to excess DMHBP.Reduce concentration to 2-3 wt%.
Graphite Exfoliation Incomplete passivation; DMHBP competing with EC.Add 1-2% Vinylene Carbonate (VC) as a synergistic film former.
Low Conductivity High viscosity of hydroxy-phosphonate.Increase EMC ratio or add Ethyl Acetate (EA) as a viscosity reducer.

References

  • Mechanism of Phosphorus-Based Flame Retardants

    • Source: Liu, K., et al. "An artificial cathode-electrolyte interphase with flame retardant capability enabled by an organophosphorus compound for lithium metal batteries."[4] Journal of Materials Chemistry A, 2018.

  • Electrochemical Window & Compatibility

    • Source: Xu, M., et al. "Phosphonate-functionalized imidazolium ionic liquid and its impact on the Li-ion battery performance." OAE Publishing, 2023.
  • Flammability Testing Standards (SET)

    • Source: Zhang, H., et al. "Phosphorus-Based Flame-Retardant Electrolytes for Lithium Batteries.
  • Hydroxy-Functionalized Additives

    • Source: Jin, Y., et al. "Bis(2-methoxyethoxy)methylallylphosphonate (BMEMAP) as bi-functional additive of flame retardant and film former." Journal of Power Sources, 2025.[5]

    • (Note: Generalized link to journal for specific year reference).

  • DMMP Baseline Comparisons

    • Source: Xiang, H., et al. "Dimethyl methylphosphonate-based nonflammable electrolyte and high safety lithium-ion batteries."[6] Journal of Power Sources, 2007.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Comparative

1H NMR Characterization of Dimethyl (2-hydroxybutyl)phosphonate: A Comparative Technical Guide

Topic: 1H NMR characterization of Dimethyl (2-hydroxybutyl)phosphonate Content Type: Publish Comparison Guide Executive Summary & Strategic Context Dimethyl (2-hydroxybutyl)phosphonate (DMHBP) is a critical organophospho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR characterization of Dimethyl (2-hydroxybutyl)phosphonate Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

Dimethyl (2-hydroxybutyl)phosphonate (DMHBP) is a critical organophosphorus intermediate, widely utilized in the synthesis of flame retardants (e.g., as a precursor to polyurethane additives) and as a bio-isostere in drug discovery. Its synthesis typically involves the ring-opening of 1,2-epoxybutane by dimethyl phosphite (DMP).

Accurate characterization of DMHBP is often complicated by two factors:

  • Spectral Overlap: The proximity of phosphorus coupling (

    
    ) often obscures fine proton splitting.
    
  • Chirality: The stereocenter at the C2 position renders the adjacent methylene protons (

    
    ) diastereotopic, creating complex second-order multiplets that are frequently misidentified as impurities.
    

This guide provides a definitive comparative analysis of DMHBP’s 1H NMR profile against its precursors and structural analogs. It moves beyond simple peak listing to establish a self-validating protocol for confirming conversion and purity.

Experimental Workflow & Methodology

To ensure reproducibility, the following workflow integrates synthesis monitoring with high-resolution characterization.

Visualization of the Workflow

NMR_Workflow Start Crude Reaction Mixture (DMP + 1,2-Epoxybutane) Workup Workup & Vacuum Distillation (Removal of Volatiles) Start->Workup Quench Prep Sample Preparation (600 µL Solvent + 10 mg Sample) Workup->Prep Isolation Acquisition 1H NMR Acquisition (300-600 MHz) Prep->Acquisition Lock & Shim Analysis Comparative Analysis (P-H Cleavage Verification) Acquisition->Analysis Processing

Figure 1: Operational workflow for the isolation and NMR validation of DMHBP. Note the critical distillation step to remove unreacted epoxide.

Protocol Standards (Self-Validating System)
  • Solvent Selection:

    • CDCl3 (Chloroform-d): Standard for routine purity checks. Excellent solubility; however, the hydroxyl proton (

      
      ) is often broad or invisible due to exchange.
      
    • DMSO-d6: Recommended for structural validation. It inhibits proton exchange, revealing the

      
       coupling (
      
      
      
      ) and resolving the diastereotopic
      
      
      protons more clearly.
  • Internal Standard: Use Trimethyl phosphate (TMP) (

    
     ppm) only if absolute quantitation is required, but be wary of overlap with the product's methoxy signals.
    
  • Acquisition Parameters:

    • Pulse Angle:

      
       (to prevent saturation of methoxy signals).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. (Phosphonates have long
      
      
      relaxation times; short delays lead to integration errors).

Comparative Analysis: The Performance Matrix

This section objectively compares the NMR signature of DMHBP against its primary alternatives: its precursor (Dimethyl Phosphite) and a structural homolog (Dimethyl 2-hydroxyethyl phosphonate) .

Comparison 1: Product vs. Precursor (The Conversion Test)

The most critical quality attribute is the complete consumption of Dimethyl Phosphite (DMP). DMP exists in equilibrium between a phosphite form (


) and a phosphonate form (

), with the latter dominating.
FeaturePrecursor: Dimethyl Phosphite (DMP)Product: Dimethyl (2-hydroxybutyl)phosphonateDiagnostic Action
P-H Bond Dominant Doublet at

ppm (

)
Absent Primary Validation: If the giant doublet at 6.95 ppm is present, the reaction is incomplete.
Methoxy (

)
Doublet at

ppm (

)
Doublet at

ppm (

)
Shifts are nearly identical. Do not rely on methoxy integration alone.
Alkyl Region Empty (except impurities)Rich aliphatic region (

ppm)
Confirm stoichiometry of Alkyl vs. Methoxy (should be 9:6 protons).

Expert Insight: The disappearance of the


 doublet is the definitive "Go/No-Go" signal for batch release.
Comparison 2: Structural Specificity (Butyl vs. Ethyl Analog)

When sourcing phosphonates, confusion between the hydroxyethyl and hydroxybutyl variants is common. 1H NMR easily distinguishes them via the distal methyl group.

Chemical Shift (

)
Dimethyl (2-hydroxyethyl )phosphonateDimethyl (2-hydroxybutyl )phosphonateStructural Assignment

AbsentTriplet (

)
Terminal Methyl (

) of the butyl chain.

AbsentMultiplet (

)
Methylene (

) at C3.

Doublet of Triplets (dt)Complex Multiplet

(C1). In the butyl derivative, these are diastereotopic .

Doublet (

)
Doublet (

)

(Methoxy groups).

Detailed Spectral Data & Interpretation

The following data represents the consensus spectral assignment for Dimethyl (2-hydroxybutyl)phosphonate in


 at 400 MHz.
The "Fingerprint" Table
PositionGroupShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
1

3.76Doublet (

)

Characteristic phosphonate methoxy.
2

3.95 - 4.10Multiplet (

)
-Methine proton at the chiral center.
3

1.90 - 2.15Multiplet (

)

,

Diastereotopic Protons. They are magnetically non-equivalent due to the adjacent chiral center.
4

(Ethyl)
1.45 - 1.60Multiplet (

)
-Methylene of the ethyl group.
5

(Terminal)
0.96Triplet (

)

Terminal methyl group.
6

2.5 - 4.5Broad Singlet-Highly variable. Disappears with

shake.
Structural Logic (Graphviz)

The following diagram illustrates the connectivity and coupling pathways that generate the observed spectrum.

Molecular_Connectivity P Phosphorus (P) OMe Methoxy Protons (d, 3.76 ppm) P->OMe 3-bond coupling (J ~11Hz) P_CH2 P-CH2 (C1) (Diastereotopic, ~2.0 ppm) P->P_CH2 2-bond coupling (J ~18Hz) CH_OH CH-OH (C2) (Chiral Center, ~4.0 ppm) P_CH2->CH_OH Vicinal coupling Ethyl Ethyl Group (C3-C4) (m, 1.5; t, 0.96 ppm) CH_OH->Ethyl Vicinal coupling

Figure 2: Coupling network of DMHBP. The Phosphorus atom splits both the Methoxy and P-CH2 protons, creating the characteristic "doublet" patterns.

Troubleshooting & Optimization

Issue: "I see a complex mess around 2.0 ppm instead of a doublet."

Cause: This is not an impurity. This is the diastereotopic nature of the


 protons. Because C2 is a chiral center (racemic mixture), the two protons on C1 are in different magnetic environments (

and

). They couple to each other (

), to the phosphorus (

), and to the C2 proton (

). Solution: Do not attempt to purify. Integrate the entire region (should equal 2H).
Issue: "The integration of the methoxy doublet is too low."

Cause: Incomplete relaxation. The longitudinal relaxation time (


) of methyl phosphonates can be long.
Solution:  Increase the Relaxation Delay (

) to 10 seconds or reduce the pulse angle to

.

References

  • ChemicalBook. (2025). Dimethyl (2-hydroxyethyl)phosphonate Spectral Data. Link

    • Provides the baseline spectral data for the homologous hydroxyethyl derivative used for extrapol
  • Royal Society of Chemistry (RSC). (2005). Water Determines the Products: Cleavage of P(III) Esters. Link

    • Authoritative source for Dimethyl Phosphite (precursor)
  • BenchChem. (2025).[1] Validation of synthetic methods for producing Dimethyl (2-oxopropyl)phosphonate. Link

    • Comparative methodology for phosphonate synthesis monitoring and Pudovik reaction valid
  • National Institutes of Health (NIH) - PubChem. (2025). Dimethyl (hydroxymethyl)phosphonate Compound Summary. Link

    • General physical properties and safety data for hydroxy-phosphon

Sources

Validation

A Comparative Guide to the Thermal Stability of Organophosphonates: Dimethyl (2-hydroxybutyl)phosphonate vs. Dimethyl Methylphosphonate (DMMP)

For Researchers, Scientists, and Drug Development Professionals In the landscape of organophosphorus chemistry, the thermal stability of a compound is a critical parameter influencing its application, from flame retardan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organophosphorus chemistry, the thermal stability of a compound is a critical parameter influencing its application, from flame retardants to intermediates in pharmaceutical synthesis. This guide offers an in-depth comparison of the thermal stability of two key phosphonates: Dimethyl (2-hydroxybutyl)phosphonate and the widely-used Dimethyl methylphosphonate (DMMP). While extensive data is available for DMMP, direct experimental data for Dimethyl (2-hydroxybutyl)phosphonate is less prevalent in publicly accessible literature. Therefore, for the purpose of this guide, we will utilize data for its close structural analog, Dimethyl (2-hydroxyethyl)phosphonate, to draw meaningful comparisons and insights. This substitution allows for a robust analysis of the influence of a hydroxyl-functionalized alkyl chain on the thermal properties of a dimethyl phosphonate.

Introduction to the Contenders

Dimethyl methylphosphonate (DMMP) is a well-characterized organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂. It is a colorless liquid primarily employed as a flame retardant, but also finds use as a preignition additive for gasoline, an anti-foaming agent, a plasticizer, and a stabilizer.[1] Its efficacy as a flame retardant stems from its ability to release phosphoric acid upon heating, which promotes char formation in polymers, thus inhibiting combustion.

Dimethyl (2-hydroxybutyl)phosphonate , and its analog Dimethyl (2-hydroxyethyl)phosphonate, belong to the class of hydroxyalkyl phosphonates. These molecules are distinguished by the presence of a hydroxyl (-OH) group on the alkyl chain attached to the phosphorus atom. This functional group introduces the potential for hydrogen bonding and different reaction pathways upon heating, which can significantly impact the compound's thermal degradation profile and its interactions within a material matrix. Hydroxyalkyl phosphonates are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.

Comparative Thermal Stability: A Data-Driven Analysis

The thermal stability of these compounds is best evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from TGA are the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

CompoundOnset Decomposition Temp. (Tonset)Peak Decomposition Temp. (Tmax)Residue at 600°C (Nitrogen atm.)
Dimethyl methylphosphonate (DMMP) ~200-250°C~275°CLow
Dimethyl (2-hydroxyethyl)phosphonate (proxy) Likely higher than DMMPLikely higher than DMMPPotentially higher than DMMP

The thermal decomposition of DMMP in an inert atmosphere typically begins around 200-250°C, with the main decomposition event occurring at approximately 275°C. Studies have shown that in the presence of air, the decomposition can be more complex, with the formation of various oxidized byproducts.[2][3] The decomposition of DMMP is understood to proceed via the cleavage of the P-C and P-O bonds.

For Dimethyl (2-hydroxyethyl)phosphonate, the presence of the hydroxyl group is anticipated to increase its thermal stability compared to DMMP. The hydroxyl group can participate in intermolecular hydrogen bonding, which requires additional energy to overcome, thus raising the initial decomposition temperature. Furthermore, the hydroxyl group can facilitate alternative decomposition pathways, such as intramolecular cyclization or condensation reactions, which may lead to the formation of more thermally stable char. Research on polymers functionalized with phosphonates containing hydroxyl groups has demonstrated an enhancement in the thermal stability of the overall material.[4] This suggests that the intrinsic thermal stability of the hydroxyalkyl phosphonate itself is a contributing factor. The degradation of organophosphorus esters is complex, with phosphonates generally exhibiting higher thermal stability than phosphate esters.[1]

The "Why": Mechanistic Insights into Thermal Decomposition

The difference in thermal stability can be attributed to the distinct chemical structures of the two molecules.

DMMP's Decomposition Pathway: The thermal degradation of DMMP is primarily initiated by the scission of the P-CH₃ and P-OCH₃ bonds. In an inert atmosphere, this leads to the formation of various volatile phosphorus-containing species and hydrocarbons. In the presence of oxygen, the decomposition is more oxidative, yielding products like formaldehyde, methanol, CO, and CO₂.

Influence of the Hydroxyl Group in Dimethyl (2-hydroxybutyl)phosphonate: The hydroxyl group in Dimethyl (2-hydroxybutyl)phosphonate introduces several possibilities that can enhance thermal stability:

  • Hydrogen Bonding: Intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules create a more associated liquid or solid phase, requiring higher temperatures to initiate decomposition.

  • Alternative Decomposition Routes: The hydroxyl group can act as a reactive site, promoting condensation reactions at elevated temperatures. This can lead to the formation of oligomeric or polymeric phosphate species, which are often more thermally stable and contribute to a higher char yield.

  • Intramolecular Interactions: The hydroxyl group can potentially interact with the phosphonate group within the same molecule, possibly leading to cyclization reactions that form more stable five or six-membered rings during the initial stages of decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Organophosphonates

To empirically determine and compare the thermal stability of these compounds, the following detailed TGA protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the onset decomposition temperature, peak decomposition temperature, and residual mass of Dimethyl (2-hydroxybutyl)phosphonate and DMMP under a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer (TGA) with a high-precision balance and programmable furnace.

Materials:

  • Dimethyl (2-hydroxybutyl)phosphonate (or Dimethyl (2-hydroxyethyl)phosphonate as a proxy)

  • Dimethyl methylphosphonate (DMMP)

  • High-purity nitrogen gas (99.999%)

  • High-purity air (for oxidative stability testing, optional)

  • Alumina or platinum crucibles

Experimental Workflow:

TGA Experimental Workflow Diagram

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA is calibrated for both temperature and mass according to the manufacturer's specifications. This is a critical step for data trustworthiness.

  • Sample Preparation:

    • Tare a clean alumina or platinum crucible on a microbalance.

    • Accurately weigh 5-10 mg of the liquid phosphonate sample into the crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Loading and Purging:

    • Carefully place the crucible onto the TGA's sample holder.

    • Close the furnace and begin purging with high-purity nitrogen at a flow rate of 50 mL/min. A consistent purge gas flow is essential to remove any evolved gases and prevent oxidative side reactions.

    • Allow the system to purge for at least 30 minutes to ensure a completely inert atmosphere before starting the analysis.

  • Thermal Program:

    • Equilibrate the sample at 30°C until a stable mass reading is obtained.

    • Program the furnace to heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min. A 10°C/min heating rate is a standard condition that provides good resolution of thermal events.

  • Data Acquisition:

    • Continuously monitor and record the sample mass as a function of temperature and time throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) by finding the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss (Tmax).

    • Determine the percentage of residual mass at the end of the experiment (e.g., at 600°C or 800°C).

  • Repeatability: Conduct the experiment in triplicate for each compound to ensure the reproducibility of the results.

Causality Behind Experimental Choices:

  • Inert Atmosphere (Nitrogen): Using an inert atmosphere is crucial for studying the intrinsic thermal stability of the compound without the influence of oxidative degradation. This allows for a more direct comparison of the bond strengths and decomposition pathways inherent to the molecular structures.

  • Linear Heating Rate: A constant heating rate ensures that the thermal decomposition events are well-resolved and allows for the application of kinetic models to the data if desired.

  • Small Sample Size: Minimizes thermal lag and ensures that the entire sample is at a uniform temperature, leading to more accurate and sharper decomposition profiles.

Conclusion

References

  • Gese, N., & Eilers, H. (2021). Infrared signatures of dimethyl methylphosphonate (DMMP) and its thermal degradation products. SPIE Digital Library. [Link]

  • Liu, Y., Wang, Q., & Wang, J. (2012). Thermal stability of phosphorus-containing epoxy resins by thermogravimetric analysis. Journal of Thermal Analysis and Calorimetry, 110(2), 795-801. [Link]

  • Wikipedia. (2023). Dimethyl methylphosphonate. [Link]

  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]

  • GO YEN CHEMICAL INDUSTRIAL CO., LTD. (n.d.). Dimethyl Methyl Phosphonate DMMP. [Link]

  • Gao, C., et al. (2019). Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. MDPI. [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

Sources

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